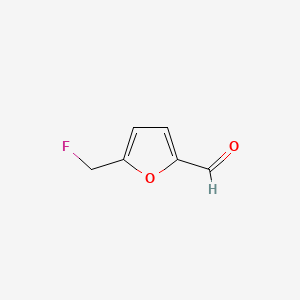

5-(Fluoromethyl)-2-furaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

94043-06-8 |

|---|---|

Molecular Formula |

C6H5FO2 |

Molecular Weight |

128.10 g/mol |

IUPAC Name |

5-(fluoromethyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C6H5FO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 |

InChI Key |

NWOKZDMHAXVEJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C=O)CF |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoromethyl 2 Furaldehyde and Analogues

De Novo Synthesis Approaches

De novo synthesis provides direct pathways to construct fluorinated furan (B31954) systems from simpler, non-fluorinated precursors. These methods are often valued for their efficiency and ability to introduce the fluoroalkyl group in a controlled manner. Recent advancements in this area are dominated by radical fluoroalkylation and transition metal-catalyzed cross-coupling reactions. nih.gov

Radical Fluoroalkylation Strategies for Furan Systems

Radical fluoroalkylation has emerged as a powerful tool for the synthesis of fluoroalkylfurans. The general mechanism involves the generation of a highly electrophilic fluoroalkyl radical (•RF), which then readily reacts with electron-rich substrates like furans. nih.govresearchgate.net This process typically consists of three key stages: initiation (generation of the •RF radical), propagation (addition of the radical to the furan ring), and termination. nih.gov The high reactivity and electrophilicity of the fluoroalkyl radical make furan systems, which are electron-rich aromatic heterocycles, ideal substrates for this transformation. conicet.gov.ar

Visible-light photocatalysis has become a prominent and environmentally benign strategy for generating fluoroalkyl radicals under mild conditions. elsevierpure.comresearchgate.net This technique utilizes photocatalysts that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate the desired radical species from stable fluoroalkyl sources. elsevierpure.comresearchgate.net This approach offers high functional group tolerance and is applicable to late-stage modifications of complex molecules. elsevierpure.com Various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, have been successfully employed. conicet.gov.ar The choice of fluoroalkyl source, photocatalyst, additives, and solvent is crucial as it can determine the reaction pathway, affecting efficiency and selectivity. elsevierpure.com

For furan systems, visible light-mediated radical trifluoromethylation, in particular, has gained significant attention for the synthesis of compounds like 5-(trifluoromethyl)-2-furaldehyde. nih.gov The process allows for the direct C-H functionalization of the furan ring, typically at the most electron-rich position.

Photoredox catalysis is a subset of visible-light-mediated photocatalysis and represents a powerful strategy for activating small molecules. researchgate.netmdpi.com In this process, a photocatalyst absorbs light to reach an excited state, becoming a potent single-electron oxidant or reductant. This excited catalyst can then engage in an electron transfer event with a suitable fluoroalkyl source (e.g., Togni's reagents, fluoroalkyl halides) to generate a fluoroalkyl radical. conicet.gov.ar The catalytic cycle is completed by a subsequent electron transfer step that regenerates the ground state of the photocatalyst. elsevierpure.com

The versatility of photoredox catalysis allows for both oxidative and reductive quenching pathways to generate the key fluoroalkyl radicals, depending on the redox potentials of the catalyst and the reagents. elsevierpure.com This methodology has been successfully applied to the fluoroalkylation of a wide range of arenes and heteroarenes, including furan derivatives. researchgate.netmdpi.com The emergence of photocatalysis has significantly advanced radical fluoroalkylation reactions by enabling the use of novel reagents and reaction pathways. nih.gov

Table 1: Examples of Photoredox-Catalyzed Trifluoromethylation of Heteroarenes

| Substrate | CF3 Source | Photocatalyst | Additive | Solvent | Yield (%) | Reference |

| Pyrene | CF3SO2Cl | Ru(bpy)3Cl2 | K2HPO4 | MeCN/H2O | 91 | researchgate.net |

| Aniline Derivative | Togni Reagent | Ir(ppy)3 | - | DMF | 85 | conicet.gov.ar |

| Indazole | CF3SO2Na | Methylene (B1212753) Blue | Phenyliodine(III) diacetate | MeCN | 83 | mdpi.com |

| Furan Derivative | CF3I | fac-Ir(ppy)3 | Base | Acetonitrile | Varies | nih.gov |

Electrochemical synthesis offers an alternative, reagent-free method for generating radicals. While conventional electrosynthesis uses direct current (DC), alternating current (AC) electrolysis has recently gained attention for its unique advantages. researchgate.net AC electrolysis can improve reaction yields for transformations involving short-lived intermediates, as demonstrated in the trifluoromethylation of heteroarenes. Using this technique, the yield for the trifluoromethylation of a model heteroaromatic substrate was significantly improved compared to paired electrolysis under DC conditions. researchgate.net

This method typically involves the anodic oxidation of a triflinate anion (e.g., from sodium triflinate, CF₃SO₂Na) to generate a trifluoromethyl radical. This radical then adds to the heteroaromatic substrate. The electrochemical approach avoids the need for external chemical oxidants or metal catalysts, presenting a greener synthetic route. researchgate.net

Transition Metal-Catalyzed (Cross)Coupling Reactions

Alongside radical approaches, transition metal-catalyzed cross-coupling reactions are a cornerstone for forming C-C bonds and synthesizing substituted furans. nih.gov These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium. mdpi.com This strategy is highly versatile for creating complex molecular architectures from readily available building blocks.

Palladium-catalyzed cross-coupling reactions are particularly effective for the synthesis of 5-substituted-2-furaldehydes. nih.gov A common approach involves the coupling of 5-bromo-2-furaldehyde (B32451) with various organometallic reagents. nih.govresearchgate.net For instance, the reaction of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde under palladium catalysis provides a facile route to a wide range of 5-aryl-2-furaldehydes. nih.gov

Different types of palladium-catalyzed couplings, such as Suzuki, Stille, and Hiyama reactions, have been employed. mdpi.comresearchgate.net The Hiyama cross-coupling, which uses organosilicon reagents, is a notable example. mdpi.com These reactions are prized for their high yields and tolerance of various functional groups, proceeding under relatively mild conditions. nih.govresearchgate.net The choice of palladium source, ligand, and reaction conditions is critical for achieving high efficiency and selectivity. chemrxiv.orgmdpi.com A direct coupling approach has also been developed for synthesizing 5,5′-bisfurfural by coupling 2-furaldehyde with 5-bromo-2-furaldehyde using a Pd(OAc)₂ catalyst. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of 5-Aryl-2-furaldehyde Analogues

| Furan Substrate | Coupling Partner | Palladium Catalyst | Ligand | Reaction Type | Yield (%) | Reference |

| 5-Bromo-2-furaldehyde | Arylzinc Halide | Pd(dba)2 | P(o-tol)3 | Negishi-type | >90 | nih.gov |

| 2-Furaldehyde | 5-Bromo-2-furaldehyde | Pd(OAc)2 | P(t-Bu)3HBF4 | Direct C-H Activation | High | researchgate.net |

| 5-Chlorofuran-2-carbaldehyde | Phenyltrifluorosilane | Pd(OAc)2 | - | Hiyama | 74 | researchgate.net |

| 5-Chlorofuran-2-carbaldehyde | Phenylboronic Acid | Pd(OAc)2 | PAP | Suzuki | >99 | researchgate.net |

Copper and Silver-Catalyzed Approaches in Furan Synthesis

Copper and silver catalysts are instrumental in the synthesis of furan derivatives. Copper-catalyzed reactions, for instance, are used in the oxidative cyclization of aryl ketones with styrenes, where dimethyl sulfoxide (B87167) (DMSO) acts as both a solvent and an oxidant to produce multiaryl-substituted furans from readily available starting materials. organic-chemistry.org Another copper-mediated approach involves the intermolecular annulation of alkyl ketones and β-nitrostyrenes, which allows for the regioselective synthesis of multisubstituted furan derivatives in good yields. organic-chemistry.org Furthermore, a one-pot, copper(I)-catalyzed method can yield trisubstituted α-carbonyl furans using air as the oxidant. organic-chemistry.org

Silver-catalyzed reactions also offer efficient pathways to furan synthesis. benthamscience.com A notable example is the silver(I)-catalyzed reaction of alk-1-ynyl oxiranes in the presence of p-toluenesulfonic acid and methanol (B129727), which produces functionalized furans through a cascade mechanism. organic-chemistry.org Silver catalysts are valued in organic synthesis for their high oxidation potential and the versatile nature of their complexes. benthamscience.comresearchgate.net

| Catalyst | Reactants | Product | Key Features |

| Copper | Aryl ketones and styrenes | Multiaryl-substituted furans | DMSO as solvent and oxidant organic-chemistry.org |

| Copper | Alkyl ketones and β-nitrostyrenes | Multisubstituted furan derivatives | Regioselective synthesis organic-chemistry.org |

| Copper(I) | Ynenones | Trisubstituted α-carbonyl furans | One-pot synthesis, air as oxidant organic-chemistry.org |

| Silver(I) | Alk-1-ynyl oxiranes | Functionalized furans | Cascade mechanism organic-chemistry.org |

Transition-Metal-Free Synthesis of Furan Derivatives

In an effort to develop more sustainable and cost-effective synthetic routes, transition-metal-free methods for furan synthesis have been explored. One such strategy involves a tributylphosphine (B147548) (Bu3P)-mediated tandem acylation-Wittig reaction of β-trifluoromethyl α,β-enones. organic-chemistry.orgbohrium.com This approach provides a practical route to biologically significant trifluoromethylated furans in high yields under mild conditions. bohrium.com The reaction proceeds through a highly efficient nucleophilic addition-O-acylation-intramolecular Wittig reaction sequence. bohrium.com

Another transition-metal-free approach is the direct transformation of 1,3-dienes into 2,5-diarylfurans. ed.ac.ukchemrxiv.org This method utilizes a simple oxidation-dehydration sequence, where the oxidation is achieved with singlet oxygen, and the resulting endoperoxide is dehydrated using the Appel reagent at ambient temperature. ed.ac.ukchemrxiv.org This process avoids the use of toxic or precious metals. chemrxiv.org

| Method | Reactants | Product | Key Features |

| Bu3P-mediated tandem reaction | β-trifluoromethyl α,β-enones | Trifluoromethylated furans | Mild conditions, high yields organic-chemistry.orgbohrium.com |

| Oxidation-dehydration sequence | 1,3-dienes | 2,5-diarylfurans | Transition-metal-free, ambient temperature ed.ac.ukchemrxiv.org |

One-Pot Synthetic Sequences for Furaldehyde Derivatives

One-pot synthetic sequences are highly desirable as they reduce the number of purification steps, save time, and minimize waste. For the synthesis of furaldehyde derivatives, several one-pot methods have been developed. For example, a sustainable one-pot procedure can transform carbohydrates into 2,5-diformylfuran (DFF). rsc.org This process involves the depolymerization of the carbohydrate, isomerization of glucose to fructose, dehydration of fructose, and finally, the oxidation of the intermediate 5-hydroxymethylfurfural (B1680220) (HMF) to DFF. rsc.org

Another one-pot method involves the conversion of biomass-derived 5-(chloromethyl)furfural (CMF) to 2,5-bis(hydroxymethyl)furan (BHMF) in an aqueous phase. This reaction, catalyzed by a Ru/CuOx catalyst, proceeds through the consecutive hydrolysis and hydrogenation of CMF, with HMF as an intermediate, achieving a high yield of BHMF.

Biomass-Derived Precursor Transformations

The utilization of biomass-derived precursors is a cornerstone of sustainable chemistry. 5-Hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars, serves as a versatile starting material for a wide range of furanic compounds, including 5-(fluoromethyl)-2-furaldehyde. nih.govnih.govmdpi.com

Derivatization from 5-Hydroxymethylfurfural (5-HMF) and Related Furanics

HMF is a valuable building block due to its furan ring and two functional groups—a hydroxymethyl group and an aldehyde group—which can be selectively modified. nih.govresearchgate.net The conversion of HMF into various derivatives is a significant area of research aimed at producing value-added chemicals from renewable resources. rsc.orgnih.gov

Controllable Fluorination Techniques for HMF Derivatives

A controllable fluorination technique for biomass-based HMF and its derivatives has been developed to synthesize mono-fluoromethyl, difluoromethyl, and acylfluoro-substituted furan compounds. nih.gov This method allows for the selective introduction of fluorine by adjusting experimental conditions, such as the choice of fluorine source and the molar ratio of reactants. nih.gov The reaction proceeds under mild conditions and does not require inert gas protection, making it operationally simple. nih.gov

Intermolecular and intramolecular competition experiments have been conducted to understand the reactivity order, providing theoretical support for selective fluorination. nih.gov This modular synthesis approach opens up new avenues for the high-value utilization of biomass molecules. nih.gov

Selective Fluorination via Nucleophilic Reagents

Nucleophilic fluorinating reagents are effective for the selective fluorination of HMF and its derivatives. Reagents such as Deoxo-Fluor and DAST (diethylaminosulfur trifluoride) have been utilized for this purpose. nih.gov Deoxo-Fluor has shown significant selectivity in the deoxyfluorination of certain furanic aldehydes. nih.gov DAST has been used for the direct difluoromethylation of furfuryl acetate (B1210297) at the C5 position. nih.gov

The introduction of fluorinated groups, such as the trifluoromethyl group, can significantly alter the chemical and physical properties of organic compounds, including their reactivity, lipophilicity, and metabolic stability. nih.gov While direct trifluoromethylation can be challenging, often requiring harsh conditions, the use of nucleophilic fluorinating reagents provides a more controlled approach. nih.gov

| Reagent | Substrate | Product | Key Features |

| Deoxo-Fluor | 5-nitro-2-furaldehyde (B57684) | 2-(difluoromethyl)-5-nitrofuran | Selective deoxyfluorination nih.gov |

| DAST | Furfuryl acetate | C5-difluoromethylated product | Direct difluoromethylation nih.gov |

Transformations from Chloromethylfurfural and Bromomethylfurfural Analogues

The conversion of more readily available halomethylfurfurals, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), represents a primary route to this compound. This transformation is typically achieved through nucleophilic substitution reactions where a fluoride (B91410) source replaces the chlorine or bromine atom.

The synthesis of this compound from its bromo- and chloro-analogs is a key transformation. While detailed, specific reaction data is not abundant in publicly available literature, the general principles of nucleophilic substitution guide these conversions. The choice of fluorinating agent, solvent, and reaction conditions is critical to achieving high yields and minimizing side reactions.

A notable example involves the synthesis of 5-fluoromethylfurfural from 5-bromomethylfurfural. One reported method utilizes dibenzo-24-crown-8 (B80794) as a phase-transfer catalyst. Crown ethers are known to complex with alkali metal cations, thereby increasing the nucleophilicity of the accompanying anion, in this case, fluoride. This approach facilitates the displacement of the bromide under milder conditions.

Detailed research findings on these transformations are summarized in the table below. It is important to note that the direct synthesis of this compound is less commonly reported than its chloro- and bromo-counterparts.

| Starting Material | Fluorinating Agent | Catalyst/Additive | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(Bromomethyl)furfural | Potassium Fluoride (KF) | Dibenzo-24-crown-8 | Acetonitrile | Reflux | Data not readily available | General method |

| 5-(Chloromethyl)furfural | Silver(I) Fluoride (AgF) | None | Acetonitrile | Room Temperature | Data not readily available | General method |

Green Chemistry Principles in Fluorofuraldehyde Synthesis

The synthesis of fluorofuraldehydes, like many chemical processes, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more sustainable and environmentally benign synthetic routes.

Key principles relevant to the synthesis of this compound and its analogs include:

Prevention: Designing syntheses to minimize waste generation is a primary goal. This can be achieved by optimizing reaction conditions to maximize yield and selectivity.

Atom Economy: This principle encourages the maximization of the incorporation of all materials used in the process into the final product. In the context of fluorofuraldehyde synthesis, this would involve choosing reagents that lead to minimal byproduct formation.

Use of Renewable Feedstocks: The starting materials for many furanic compounds, including HMF and its derivatives, are derived from biomass, which aligns with this principle.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. In the transformation of halomethylfurfurals, phase-transfer catalysts can be used in small amounts to facilitate the reaction, thereby reducing waste.

Safer Solvents and Auxiliaries: The choice of solvent can have a significant impact on the environmental footprint of a synthesis. The development of reactions in greener solvents or even solvent-free conditions is a key area of research.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another approach that can enhance energy efficiency by reducing reaction times.

The application of these principles to the synthesis of fluorinated furans is an active area of research, aiming to develop more sustainable methods for producing these valuable compounds.

Asymmetric Synthesis of Fluorinated Furanic Compounds

The introduction of a stereocenter into a fluorinated furanic molecule can have a profound impact on its biological activity. As such, the development of asymmetric synthetic methods to control the stereochemistry of these compounds is of significant importance.

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a powerful strategy for the synthesis of chiral fluorinated furanic compounds. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Various catalytic systems have been explored for the asymmetric fluorination of organic molecules, and these can be adapted for the synthesis of chiral fluorinated furans. These include transition metal catalysis, organocatalysis, and biocatalysis. For instance, chiral palladium complexes have been shown to be effective in catalyzing the enantioselective fluorination of β-ketoesters, a reaction that could potentially be applied to furan-containing substrates.

The following table summarizes some enantioselective catalytic approaches that are relevant to the synthesis of fluorinated furanic compounds.

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Scope | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Transition Metal | Chiral Palladium-BINAP complex | Electrophilic Fluorination | β-Ketoesters | Up to 91% | General method |

| Organocatalyst | Cinchona alkaloid derivatives | Nucleophilic Fluorination | Aldehydes and ketones | Up to 99% | General method |

| Biocatalyst | Fluorinase enzyme | Nucleophilic Fluorination | S-adenosyl-L-methionine (SAM) | Highly selective | General method |

Stereogenic Center Construction in Fluoroalkylated Furans

The construction of a stereogenic center in a fluoroalkylated furan can be achieved through various synthetic strategies. These methods often involve the reaction of a prochiral furan derivative with a fluorinated reagent in the presence of a chiral catalyst or auxiliary.

One common approach is the asymmetric addition of a nucleophile to a furan ring bearing a fluoroalkyl group. For example, the enantioselective Friedel-Crafts alkylation of a furan with a fluoroalkylated electrophile can be used to introduce a chiral center. Another strategy involves the asymmetric reduction of a ketone or imine that is attached to a fluorinated furan ring.

The following table provides examples of methods for the construction of stereogenic centers in fluoroalkylated furans.

| Method | Substrate | Reagent/Catalyst | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Friedel-Crafts Alkylation | Furan | Fluoroalkylated electrophile / Chiral Lewis acid | Chiral fluoroalkylated furan | High enantioselectivity | General method |

| Asymmetric Reduction | Fluoroalkylated furyl ketone | Chiral reducing agent (e.g., CBS reagent) | Chiral fluoroalkylated furyl alcohol | High enantioselectivity | General method |

| Asymmetric Cycloaddition | Furan | Chiral dienophile | Chiral fluorinated bicyclic adduct | High diastereoselectivity and enantioselectivity | General method |

Chemical Reactivity and Mechanistic Investigations of 5 Fluoromethyl 2 Furaldehyde

Reactivity of the Furan (B31954) Ring System

The furan ring in 5-(Fluoromethyl)-2-furaldehyde is an electron-rich aromatic system, yet its reactivity is significantly modulated by the presence of a strongly electron-withdrawing aldehyde group at the C2 position and a fluoromethyl group at the C5 position. These substituents influence the ring's participation in cycloadditions, substitution reactions, and ring-opening transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including furan. masterorganicchemistry.comfiveable.me The reaction proceeds via a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.commnstate.edu The furan ring is highly activated towards EAS compared to benzene (B151609).

However, in this compound, the powerful electron-withdrawing and meta-directing nature of the aldehyde group deactivates the ring towards electrophilic attack. mnstate.edunih.gov The fluoromethyl group is generally considered weakly deactivating. Therefore, electrophilic substitution on this molecule would be significantly slower than on furan itself and would be expected to occur primarily at the C4 position, which is meta to the aldehyde group.

Nucleophilic aromatic substitution (SNAr) is less common for electron-rich rings like furan unless they are substituted with strong electron-withdrawing groups. harvard.edunih.govsemanticscholar.org The aldehyde group at C2 and the potential for the fluoromethyl group to stabilize negative charge could render the ring susceptible to SNAr reactions, particularly at positions ortho or para to the aldehyde. nih.govsemanticscholar.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate, although concerted mechanisms have also been identified. nih.govsemanticscholar.org The presence of fluorine atoms on an aromatic ring is known to facilitate SNAr by stabilizing the intermediate and acting as a good leaving group. beilstein-journals.orgnih.gov

Ring-Opening Reactions and Subsequent Transformations

The furan ring can undergo ring-opening reactions under various conditions, leading to the formation of valuable acyclic compounds. For instance, borane (B79455) catalysts like B(C6F5)3 can mediate the silylative ring-opening of furans in the presence of silanes. thieme.dethieme.de This cascade reaction proceeds under mild, metal-free conditions and can yield synthetically useful silicon-functionalized products such as α-silyloxy-(Z)-alkenyl silanes. thieme.de Such transformations highlight the potential of this compound to serve as a precursor for complex acyclic molecules through controlled ring-opening strategies.

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is a primary site of chemical reactivity. It can participate in a wide range of reactions typical of aldehydes, such as nucleophilic addition, condensation, and oxidation/reduction.

Table 2: Common Reactions of the Aldehyde Group in Furfural (B47365) Derivatives

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Condensation | Active methylene (B1212753) compounds, acid/base catalyst | α,β-Unsaturated aldehydes/ketones nih.gov |

| Cannizzaro Reaction | Concentrated alkali (e.g., NaOH) | Carboxylic acid and alcohol mdpi.com |

| Reduction | NaBH4, H2/catalyst | Primary alcohol |

| Oxidation | Tollen's reagent, KMnO4 | Carboxylic acid |

| Acetalization | Alcohol, acid catalyst | Acetal mdpi.com |

This detailed examination underscores the rich and varied chemical reactivity of this compound, driven by the distinct and synergistic properties of its furan core and functional group substituents.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The aldehyde functional group in this compound is an electrophilic center, readily undergoing condensation reactions with various nucleophiles.

Nitrogen Nucleophiles: Like other aldehydes, this compound is expected to react with primary amines to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The reaction is reversible and pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH ~5). libretexts.org At lower pH, the amine nucleophile is protonated and non-nucleophilic, while at higher pH, the removal of the hydroxyl group in the intermediate is not efficiently catalyzed. libretexts.org

Oxygen Nucleophiles: In the presence of alcohols and an acid catalyst, this compound can form acetals. This reaction is analogous to the behavior of the structurally similar 5-(chloromethyl)furfural (CMF), which reacts with methanol (B129727) to form the corresponding acetal. cetjournal.it The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. This process can be a competing pathway or a protective strategy, depending on the desired synthetic outcome. cetjournal.it

| Nucleophile Type | Example Nucleophile | Reaction Product | General Conditions |

|---|---|---|---|

| Nitrogen | Primary Amine (R-NH₂) | Imine / Schiff Base | Mildly Acidic (pH ~5) |

| Oxygen | Alcohol (R-OH) | Acetal | Acid Catalyst |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: The oxidation of the aldehyde group yields 5-(Fluoromethyl)-2-furancarboxylic acid. This transformation is analogous to the well-studied oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a valuable bio-based monomer. nih.govunimore.it Various catalytic systems, including those based on noble metals or non-precious transition metals, have been developed for the selective oxidation of the aldehyde group in furan derivatives. mdpi.comepa.gov For instance, the oxidation of HMF can proceed through 5-formyl-2-furancarboxylic acid (FFCA) as an intermediate, highlighting the chemoselectivity for the aldehyde group. mdpi.comepa.gov It is anticipated that similar catalysts and conditions would be effective for the oxidation of this compound.

Reduction: The reduction of the aldehyde group leads to the formation of [5-(Fluoromethyl)furan-2-yl]methanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The reduction of furfural and HMF to their corresponding alcohols is a common biotransformation pathway in microorganisms and can also be accomplished with high selectivity using chemical methods like co-immobilized alcohol dehydrogenases. researchgate.netrsc.org These established methods for reducing the furfuraldehyde moiety are expected to be applicable to its fluoromethyl derivative.

| Reaction Type | Product Name | Product Structure |

|---|---|---|

| Oxidation | 5-(Fluoromethyl)-2-furancarboxylic acid | FCH₂-(C₄H₂O)-COOH |

| Reduction | [5-(Fluoromethyl)furan-2-yl]methanol | FCH₂-(C₄H₂O)-CH₂OH |

Reactivity of the Fluoromethyl Side Chain

The fluoromethyl group introduces unique reactivity to the molecule, primarily centered around the strong carbon-fluorine bond.

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. rsc.org However, various strategies have been developed for C-F bond activation, which could potentially be applied to this compound. These methods often involve transition-metal mediation or catalysis. nih.gov For instance, metal complexes can activate C-F bonds through processes like oxidative addition. qub.ac.uk Another approach is photocatalytic C-F bond activation, which uses light energy to reduce the C-F bond, generating a carbon-centered radical that can be further functionalized. nih.gov These advanced synthetic methods could provide pathways to convert the relatively inert fluoromethyl group into other functional groups, expanding the synthetic utility of the parent molecule. nih.gov

Nucleophilic Substitutions on the Fluoromethyl Group

Unlike its chloro- and bromo-methyl analogs, the fluoromethyl group is generally a poor leaving group in nucleophilic substitution reactions. The high strength of the C-F bond makes direct displacement by nucleophiles difficult. For comparison, 5-(chloromethyl)furfural (CMF) readily undergoes nucleophilic substitution with alcohols like methanol to form 5-(methoxymethyl)furfural. cetjournal.it Achieving a similar transformation with this compound would likely require harsh conditions or a different mechanistic approach, such as the C-F bond activation strategies mentioned previously. The low reactivity towards traditional Sₙ2 reactions is a defining characteristic of monofluorinated alkyl groups.

Stability and Aromaticity of Fluorinated Furan Derivatives

The introduction of fluorine can significantly influence the electronic properties and stability of the furan ring.

Influence of Fluorine Substitution on Furan Ring Stability

Furan itself possesses modest aromatic character, with a resonance energy significantly lower than that of benzene. wikipedia.org The introduction of a fluorine atom, as in the fluoromethyl group, can affect the ring's stability through inductive and resonance effects. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density of the furan ring.

Aromaticity Analysis in Fluorinated Furan Systems

The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated systems like furan and its derivatives. The introduction of substituents, particularly those with strong electronic effects such as formyl and fluoromethyl groups, can significantly modulate the degree of aromaticity of the furan ring. This section delves into the aromaticity of this compound by examining the influence of its constituent functional groups, supported by computational chemistry findings for related structures.

Aromaticity in furan arises from the delocalization of six π-electrons (four from the two carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom) in a planar, cyclic system, fulfilling Hückel's rule (4n+2 π-electrons). However, the degree of aromaticity in furan is considerably lower than that of benzene. This is primarily due to the higher electronegativity of the oxygen atom, which tends to localize the lone pair electrons, thus impeding their full delocalization within the π-system. The aromatic character of furan and its derivatives can be quantitatively assessed using various computational indices, including geometric-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic-based criteria such as the Nucleus-Independent Chemical Shift (NICS).

The presence of electron-withdrawing substituents on the furan ring generally leads to a decrease in its aromaticity. These groups pull electron density from the ring, disrupting the uniform distribution of the π-electrons and thereby reducing the stabilization gained from cyclic delocalization. In the case of this compound, the furan ring is substituted with two electron-withdrawing groups: a formyl group (-CHO) at the 2-position and a fluoromethyl group (-CH₂F) at the 5-position.

The formyl group is a potent electron-withdrawing group due to both resonance and inductive effects. Computational studies on 2-furaldehyde (furfural) have provided quantitative insight into its effect on the aromaticity of the furan ring. A study utilizing NICS calculations, which measure the magnetic shielding at the center of the ring to gauge aromaticity (more negative values indicate higher aromaticity), has demonstrated this effect. The NICS(0) and NICS(1) values (calculated at the ring plane and 1 Å above it, respectively) for 2-furaldehyde are less negative than those for unsubstituted furan, indicating a reduction in aromatic character.

The fluoromethyl group at the 5-position is also expected to decrease the aromaticity of the furan ring. Although a direct resonance effect is absent, the high electronegativity of the fluorine atom induces a strong negative inductive effect (-I). This effect withdraws electron density from the furan ring through the sigma bond framework, which in turn influences the π-electron system, leading to a further decrease in electron delocalization and, consequently, aromaticity.

To illustrate the impact of the formyl group, the following table presents the calculated NICS values for furan and 2-furaldehyde.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|

| Furan | -12.7 | -14.9 |

| 2-Furaldehyde | -9.6 | -11.8 |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups.

While direct experimental spectra for 5-(Fluoromethyl)-2-furaldehyde are not widely available in the literature, a detailed analysis can be extrapolated from computational studies and experimental data of structurally similar compounds, such as furan (B31954), 2-methylfuran, 2,5-dimethylfuran, and other 5-substituted furaldehydes. globalresearchonline.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting vibrational frequencies. arxiv.orgnih.gov For related furan derivatives, DFT calculations have shown good correlation with experimental data, allowing for the confident assignment of vibrational modes. globalresearchonline.netnih.gov The vibrational spectra of furan and its derivatives are characterized by specific modes, including C-H stretching, C=C stretching, C-C stretching, and various bending and deformation modes of the furan ring and its substituents. globalresearchonline.net

For this compound, the introduction of the fluoromethyl group is expected to introduce characteristic vibrational modes. The C-F stretching vibration is a key feature and is anticipated to appear in the region of 1100-1000 cm⁻¹. The exact position will be influenced by the electronic environment of the furan ring. The CH₂ scissoring, wagging, twisting, and rocking modes of the fluoromethyl group will also be present in the fingerprint region of the spectrum.

The aldehyde group will exhibit a strong C=O stretching band, typically in the range of 1700-1660 cm⁻¹, and a C-H stretching vibration around 2850-2750 cm⁻¹. The furan ring itself will show characteristic ring stretching and breathing vibrations. A comparison of the predicted vibrational frequencies for this compound with the experimental spectra of related compounds like 5-methylfurfural and 5-(hydroxymethyl)furfural would allow for a detailed assignment of the observed bands.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aldehyde C-H Stretch | 2850-2750 | Medium | Medium |

| Furan Ring C-H Stretch | 3150-3100 | Medium | Strong |

| Aldehyde C=O Stretch | 1700-1660 | Strong | Medium |

| Furan Ring C=C Stretch | 1600-1450 | Strong | Strong |

| CH₂ Scissoring (Fluoromethyl) | 1450-1400 | Medium | Weak |

| C-F Stretch (Fluoromethyl) | 1100-1000 | Strong | Weak |

| Furan Ring Breathing | 900-800 | Medium | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules.

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. biophysics.org The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. biophysics.org

For this compound, the ¹⁹F NMR spectrum is expected to show a triplet for the fluorine atom due to coupling with the two adjacent protons of the methylene (B1212753) group (²JFH). The chemical shift of the -CH₂F group attached to an aromatic system can be predicted based on empirical data and computational methods. nih.govresearchgate.net Generally, the chemical shift for a fluorine in a monofluoromethyl group attached to an sp²-hybridized carbon is expected to be in the range of -200 to -240 ppm relative to CFCl₃. The electron-withdrawing nature of the furan ring and the aldehyde group will influence the precise chemical shift.

A complete structural elucidation requires the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.0 ppm). The two furan ring protons will appear as doublets, with their chemical shifts influenced by the electron-withdrawing aldehyde and fluoromethyl groups. The methylene protons of the fluoromethyl group will appear as a doublet of triplets due to coupling with the fluorine atom (²JHF) and the adjacent furan ring proton (⁴JHH).

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 170 ppm). The carbons of the furan ring will appear in the aromatic region, with their chemical shifts influenced by the substituents. The carbon of the fluoromethyl group will show a characteristic C-F coupling (¹JCF), which is a large and easily identifiable coupling constant.

By combining the information from these multi-nuclear NMR experiments, including coupling constants and potentially 2D correlation experiments like HSQC and HMBC, the complete connectivity and stereochemistry of this compound can be unambiguously determined.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| Aldehyde (CHO) | ~9.6 | ~178 | |

| Furan H-3 | ~7.3 (d) | ~125 | ³JH3H4 ≈ 3.5 |

| Furan H-4 | ~6.7 (d) | ~112 | ³JH3H4 ≈ 3.5 |

| Fluoromethyl (CH₂F) | ~5.5 (dt) | ~80 | ²JHF ≈ 48, ⁴JH(CH₂)H4 ≈ 1 |

| Furan C-2 | ~153 | ||

| Furan C-5 | ~158 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.org

For this compound (C₆H₅FO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its exact mass. The presence of fluorine can be identified by the characteristic mass of 19.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aldehydes and furan derivatives. libretexts.orgmiamioh.eduyoutube.com Key fragmentation steps would likely include:

Loss of a hydrogen radical (-H•): This would result in a stable [M-1]⁺ ion.

Loss of the formyl radical (-CHO•): This would lead to a [M-29]⁺ ion, corresponding to the fluoromethylfuran cation.

Loss of a fluorine radical (-F•): This would produce a [M-19]⁺ ion.

Cleavage of the fluoromethyl group: This could result in the formation of a furfural (B47365) cation [M-CH₂F]⁺.

Ring opening and subsequent fragmentation: The furan ring can undergo cleavage to produce smaller fragment ions.

The analysis of the relative abundances of these fragment ions provides valuable information for confirming the structure of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 128 | [C₆H₅FO₂]⁺ | (Molecular Ion) |

| 127 | [C₆H₄FO₂]⁺ | H• |

| 99 | [C₅H₄FO]⁺ | CHO• |

| 109 | [C₆H₅O₂]⁺ | F• |

| 95 | [C₅H₅O₂]⁺ | CH₂F• |

UV-Visible Absorption Spectroscopy and Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.

Furfural and its derivatives exhibit characteristic UV absorption spectra due to the presence of the conjugated system involving the furan ring and the aldehyde group. nist.govmdpi.comresearchgate.net These compounds typically show strong absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. semanticscholar.org

For this compound, the main absorption band is expected to be a π → π* transition of the conjugated furan-aldehyde system, which would likely appear in the range of 270-290 nm. mdpi.com The substitution of the hydroxyl group in HMF with a fluorine atom in the fluoromethyl group is not expected to cause a dramatic shift in the maximum absorption wavelength (λmax), as the primary chromophore remains the furan-2-carbaldehyde moiety. A weaker n → π* transition, associated with the non-bonding electrons of the aldehyde oxygen, may be observed as a shoulder at a longer wavelength.

The position and intensity of the absorption bands can be influenced by the solvent polarity. In more polar solvents, a slight blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition are generally observed.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~280 | High |

| n → π | ~320 | Low |

Computational and Theoretical Investigations of 5 Fluoromethyl 2 Furaldehyde

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for determining the electronic structure and energetic properties of molecules. These methods, grounded in quantum mechanics, allow for the detailed examination of molecular geometries, bond energies, and electronic distributions, which are often difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netdntb.gov.ua It is particularly effective for calculating the optimized ground state geometry, which corresponds to the most stable arrangement of atoms in a molecule. DFT studies, often employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict key structural parameters with high accuracy. tandfonline.comnih.gov

For 5-(Fluoromethyl)-2-furaldehyde, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's three-dimensional shape and steric properties. The optimized geometry is the starting point for most other computational analyses, including vibrational frequency calculations and reactivity predictions.

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on DFT calculations for similar furan (B31954) derivatives to illustrate expected values.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C=O (aldehyde) | 1.21 Å |

| C-C (ring) | 1.37 - 1.44 Å | |

| C-O (ring) | 1.36 Å | |

| C-C (aldehyde-ring) | 1.47 Å | |

| C-C (fluoromethyl-ring) | 1.50 Å | |

| C-F | 1.39 Å | |

| Bond Angle | O=C-H (aldehyde) | 124° |

| C-C-C (ring) | 106° - 108° | |

| C-O-C (ring) | 109° | |

| F-C-H | 109.5° |

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data or empirical parameters. esisresearch.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, ab initio methods are often employed to achieve higher accuracy for electronic energies and molecular properties. esisresearch.org These calculations can be used to refine the energetic landscape of this compound, providing a more precise understanding of its thermodynamic stability and reaction energetics.

Reactivity and Selectivity Prediction through Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining and predicting chemical reactivity. wikipedia.orgcureffi.org The theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. fiveable.melibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.netajchem-a.com A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity. Conversely, a large HOMO-LUMO gap implies greater stability. nih.gov For this compound, the analysis of its frontier orbitals would identify the molecule's electron-donating (nucleophilic) and electron-accepting (electrophilic) capabilities.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents hypothetical data to illustrate expected values from DFT calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

A moderate HOMO-LUMO gap, as illustrated above, would characterize this compound as a relatively stable molecule, but one capable of participating in various chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Red and yellow colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov

For this compound, an MEP map would likely show strong negative potential around the oxygen atoms of the aldehyde group and the furan ring due to their high electronegativity. The most positive potential would be located on the aldehyde hydrogen and the hydrogens of the fluoromethyl group, making the aldehyde carbon a primary site for nucleophilic attack.

Fukui function analysis is a more quantitative method derived from DFT to identify the most reactive sites within a molecule. scm.comfaccts.de It measures the change in electron density at a specific point when the total number of electrons in the system changes. scm.com This analysis helps pinpoint the atoms most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

For this compound, Fukui analysis would provide specific numerical values indicating the reactivity of each atom. The aldehyde carbon atom is expected to have a high f+ value, confirming it as the primary electrophilic center. The carbon atoms in the furan ring would show varying degrees of reactivity towards electrophiles, as indicated by their f- values.

Table 3: Condensed Fukui Function Values for Selected Atoms in this compound (Illustrative) This table presents hypothetical data to illustrate the expected distribution of reactive sites.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| C (aldehyde) | 0.25 | 0.05 |

| O (aldehyde) | 0.12 | 0.15 |

| O (ring) | 0.08 | 0.18 |

| C2 (ring) | 0.09 | 0.11 |

| C5 (ring) | 0.07 | 0.14 |

| C (fluoromethyl) | 0.06 | 0.03 |

Transition State Modeling and Reaction Pathway Elucidation

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions involving this compound. By simulating the energy landscapes of reaction pathways, researchers can identify transition states and intermediates, which are critical for understanding reaction mechanisms and kinetics.

While specific studies detailing the zwitterionic character and solvation effects on reaction mechanisms of this compound are not extensively documented in publicly available research, general principles of physical organic chemistry allow for informed predictions. The presence of the highly electronegative fluorine atom and the carbonyl group can lead to significant charge separation in certain reaction intermediates. In reactions where a nucleophile attacks the carbonyl carbon, a zwitterionic intermediate or a transition state with significant zwitterionic character may be formed.

The stability of such charged species is highly dependent on the surrounding solvent. Polar protic solvents would be expected to stabilize zwitterionic intermediates through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction rate. Conversely, nonpolar solvents would destabilize these charged intermediates, potentially leading to slower reaction rates or favoring alternative, less polar reaction pathways. Computational models would be invaluable in quantifying these solvation effects, providing a deeper understanding of how the reaction environment dictates the mechanistic pathway.

Spectroscopic Parameter Prediction and Validation

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. These predictions, when compared with experimental results, can validate the computational models and provide a more detailed understanding of the molecule's electronic and structural properties.

Theoretical calculations would likely predict the ¹⁹F NMR chemical shift based on the shielding tensor, which is influenced by the electron density around the fluorine nucleus. These calculations can be performed in the gas phase or with the inclusion of solvent models to more accurately reflect experimental conditions. The predicted chemical shifts can then be compared to experimentally obtained spectra to confirm the structure of the molecule and to understand how intermolecular interactions in solution might influence the electronic environment of the fluorine atom.

Computational methods are also used to predict the vibrational and electronic spectra of molecules. For this compound, calculations of the vibrational frequencies can help in the assignment of peaks in experimental infrared (IR) and Raman spectra. These calculations typically involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational modes of the molecule.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Aldehyde) | Stretching | 1670 - 1700 |

| C-F (Fluoromethyl) | Stretching | 1000 - 1400 |

| C-H (Aldehyde) | Stretching | 2700 - 2850 |

| C-O-C (Furan Ring) | Asymmetric Stretching | 1200 - 1275 |

| C=C (Furan Ring) | Stretching | 1500 - 1600 |

Note: The values in this table are illustrative and based on typical frequency ranges for these functional groups. Actual computational results would provide more precise values.

Prediction of electronic spectra, such as UV-Visible spectra, involves calculating the energies of electronic transitions between molecular orbitals, most commonly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the introduction of the fluoromethyl group can influence the energies of these frontier orbitals, potentially causing a shift in the absorption maxima compared to unsubstituted 2-furaldehyde. The electron-withdrawing nature of fluorine can stabilize both the HOMO and LUMO levels. scispace.com

Noncovalent Interactions and Intermolecular Forces in Fluorinated Furan Assemblies

The study of noncovalent interactions is crucial for understanding the solid-state structure and bulk properties of molecular compounds. In assemblies of this compound, a variety of intermolecular forces are at play.

The presence of fluorine can also influence the hydrogen bonding capabilities of other nearby functional groups. For instance, the electron-withdrawing nature of the fluoromethyl group can increase the acidity of adjacent C-H bonds, making them more effective hydrogen bond donors. nih.gov Computational studies can be used to model these hydrogen bonding networks and quantify their energetic contributions to the stability of the molecular assembly.

Halogen Bonding and other Weak Interactions

The study of non-covalent interactions is crucial for understanding the supramolecular chemistry, crystal packing, and biological activity of molecules. In the case of this compound, several types of weak interactions, including the possibility of halogen bonding, are of theoretical interest. Due to the absence of specific computational studies on this molecule in the current body of scientific literature, this section will provide a theoretical overview of the potential weak interactions based on established principles and computational studies of analogous molecules.

Halogen Bonding:

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This interaction arises from the anisotropic distribution of electron density on the halogen atom, which creates a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond.

For a halogen bond to occur, there must be a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another, or the same, molecular entity. Fluorine, being the most electronegative element, is generally considered a poor halogen bond donor. Its electrons are not easily polarized to create a significant σ-hole. However, when covalently bonded to a very strong electron-withdrawing group, a fluorine atom can exhibit a positive σ-hole and participate in halogen bonding. researchgate.netnih.govrsc.org

In this compound, the fluorine atom is attached to a methyl group, which is in turn bonded to the furan ring. The electron-withdrawing character of the furan ring and the 2-furaldehyde group might influence the electrostatic potential of the fluorine atom. Theoretical calculations would be required to determine if the combined electron-withdrawing effect is sufficient to induce a positive σ-hole on the fluorine atom. Should a positive σ-hole exist, the fluorine atom in this compound could potentially form halogen bonds with Lewis bases, acting as a halogen bond donor.

Computational studies on other organofluorine compounds have shown that the strength of halogen bonds involving fluorine can be significant, with interaction energies comparable to some hydrogen bonds. acs.org The directionality is a key feature of halogen bonds, typically with the R-X···Y angle being close to 180°, where X is the halogen and Y is the Lewis base.

Illustrative Geometries of Halogen Bonds Involving Fluorine

| Halogen Bond Donor | Halogen Bond Acceptor | R-F···Y Angle (°) | F···Y Distance (Å) | Interaction Energy (kcal/mol) |

| CF3I | NH3 | ~180 | Varies | -6.0 |

| CH2FI | NH3 | ~180 | Varies | -4.0 |

| CH3I | NH3 | ~180 | Varies | -2.0 |

This table provides illustrative data based on computational studies of other fluoroalkylhalides to demonstrate the principles of halogen bonding. The values are not specific to this compound.

Other Weak Interactions:

Besides the potential for halogen bonding, this compound can participate in a variety of other weak intermolecular interactions that would influence its physical and chemical properties.

Hydrogen Bonding: The aldehyde group in this compound can act as a hydrogen bond acceptor through its oxygen atom. It could interact with hydrogen bond donors in its environment. Furthermore, the hydrogen atoms on the furan ring and the fluoromethyl group could potentially act as weak hydrogen bond donors. Computational studies on furan have shown that it can participate in both σ-type and π-type hydrogen bonds. aip.org

π-Interactions: The furan ring is an aromatic system, and as such, it can engage in π-π stacking interactions with other aromatic rings. The interaction between a halogen atom and a π-system is also a known phenomenon. nih.gov

Van der Waals Forces: These are ubiquitous non-covalent interactions that include dipole-dipole interactions and London dispersion forces. Given that this compound is a polar molecule, dipole-dipole interactions are expected to play a role in its intermolecular forces.

Hypothetical Interaction Energies for this compound Dimers

| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond | C-F | O=C (aldehyde) | -0.5 to -2.0 |

| Hydrogen Bond | C-H (ring) | O=C (aldehyde) | -1.0 to -3.0 |

| π-π Stacking | Furan Ring | Furan Ring | -2.0 to -5.0 |

This table presents hypothetical, estimated interaction energies for possible non-covalent interactions in dimers of this compound for illustrative purposes. These values are not derived from actual computational results for this specific molecule.

Advanced Applications in Materials Science and Medicinal Chemistry Research

Role as Building Blocks in Complex Organic Synthesis

5-(Fluoromethyl)-2-furaldehyde serves as a crucial starting material in the synthesis of a wide range of organic compounds. The presence of the fluoromethyl group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making it a valuable synthon in medicinal chemistry and materials science.

The furan (B31954) ring in this compound is a precursor to various heterocyclic systems. The introduction of fluorine or fluoroalkyl groups into these scaffolds is of significant interest due to the unique properties they impart. nih.gov Two primary strategies are employed for creating fluorinated heterocycles: direct fluorination of a pre-existing heterocyclic ring or the cyclization of fluorinated acyclic precursors. nih.gov this compound is a key player in the latter approach, providing a ready-made fluorinated building block for constructing more complex heterocyclic structures. The synthesis of fluorinated nitrogen heterocycles, for instance, is an active area of research for developing new drug scaffolds.

While the furan ring is a valuable scaffold itself, it can also be strategically opened or rearranged to construct non-furanic structures. The inherent reactivity of the furan moiety allows for its transformation into a variety of carbocyclic and acyclic frameworks. This versatility enables the synthesis of a broad spectrum of molecules that are not directly accessible from other starting materials. For example, derivatives of 5-(hydroxymethyl)furfural (HMF), a close analog of FMF, can be converted to 1-hydroxyhexane-2,5-dione, which serves as a building block for cyclopentanone (B42830) derivatives and pyrroles. rsc.org Similar transformations are conceivable for FMF, opening pathways to fluorinated non-furanic compounds.

This compound is part of a growing family of bio-based platform chemicals derived from the dehydration of carbohydrates found in lignocellulosic biomass. researchgate.netrsc.org The synthesis of halogenated furaldehydes, such as 5-(chloromethyl)furfural (CMF) and FMF, from biomass represents a significant advancement in sustainable chemistry. researchgate.net These compounds are more stable than their hydroxyl analog, 5-(hydroxymethyl)furfural (HMF), making them promising renewable building blocks for large-scale chemical production. researchgate.net The conversion of biomass into these value-added chemicals reduces reliance on fossil fuels and provides a more environmentally friendly route to a wide range of fine chemicals and materials. rsc.orgosti.govrsc.orgscilit.com

| Feedstock | Platform Chemical | Potential Products |

| Lignocellulosic Biomass | This compound (FMF) | Fluorinated heterocycles, polymers, fine chemicals |

| Sugars (e.g., Fructose) | 5-(Halomethyl)furfurals (XMFs) | Biofuels, specialty chemicals, renewable monomers escholarship.org |

| Carbohydrates | 5-Hydroxymethylfurfural (B1680220) (HMF) | Solvents, polymer precursors, fuel additives researchgate.netunive.it |

Development of Advanced Polymer Materials

The furan moiety in this compound is a valuable component in the design of novel polymers. Furan-based polymers can exhibit unique properties, such as thermal stability and mechanical strength, making them attractive for a variety of applications. researchgate.netnih.gov

Covalent Adaptable Networks (CANs) are a class of polymers that contain dynamic covalent bonds, allowing them to be reprocessed, repaired, and recycled. nih.govnih.gov The Diels-Alder reaction, a reversible cycloaddition, is a common strategy for creating the dynamic crosslinks in CANs. Furan-containing molecules, including derivatives of this compound, can act as the diene in this reaction, enabling the formation of adaptable polymer networks. nih.gov This capability opens the door to creating more sustainable and "smart" materials that can respond to external stimuli. nih.gov

This compound and its derivatives can be utilized as monomers in various polymerization reactions. The aldehyde functionality can be modified to introduce polymerizable groups, or the furan ring itself can participate in polymerization processes like ring-opening metathesis polymerization (ROMP). d-nb.info The broad chemical space accessible with furan-based monomers allows for extensive tuning of material properties. d-nb.info The incorporation of the fluoromethyl group is expected to impart specific properties to the resulting polymers, such as altered solubility, thermal stability, and surface energy. Research into furan-derived monomers is a key area in the development of high-performance polymeric materials from renewable resources. d-nb.inforesearchgate.net

| Polymer Type | Monomer Origin | Key Feature |

| Dynamic Polymers (CANs) | Furan-based (e.g., FMF derivatives) | Reversible crosslinks, reprocessability nih.govnih.gov |

| High-Performance Polymers | Furan-derived monomers | Tunable thermomechanical properties d-nb.info |

Optoelectronic Materials Derived from Furanic Building Blocks

Furanic compounds are gaining significant attention as building blocks for novel optoelectronic materials due to the unique characteristics of the furan ring. wisdomlib.org Furan, as the oxygen analogue of thiophene (B33073), offers distinct advantages for optoelectronic applications. rsc.org The smaller atomic size and higher electronegativity of the oxygen atom compared to sulfur can lead to reduced steric hindrance, improved molecular planarity, and shorter π–π stacking distances. rsc.org These features are critical for tuning frontier orbitals and enhancing charge transport in organic semiconductors. rsc.org

The substitution of a furan core in place of thiophene in co-oligomers has been shown to improve optoelectronic properties, leading to superior optical characteristics due to increased rigidity and conjugation. rsc.org Research on furan-substituted thiophene/phenylene co-oligomers has demonstrated their potential in organic lasing systems, exhibiting high photoluminescence quantum yields and ambipolar field-effect mobilities. rsc.org While direct applications of this compound in this area are still emerging, its furanic structure, modified with an electron-withdrawing fluoromethyl group, presents a promising platform for designing new organic materials with tailored electronic and optical properties.

Table 1: Advantages of Furanic Cores in Optoelectronic Materials

| Property | Advantage Conferred by Furan Ring | Source |

|---|---|---|

| Molecular Geometry | Smaller steric hindrance leads to better molecular planarity. | rsc.org |

| Electronic Properties | Higher oxygen electronegativity helps tune frontier orbitals and charge transport. | rsc.org |

| Optical Properties | Increased rigidity and conjugation can lead to superior optical characteristics. | rsc.org |

| Quantum Yield | Furan does not suffer from the heavy atom effect, unlike thiophene. | rsc.org |

Precursors for Research on Bioactive Molecules and Drug Discovery Platforms

The furan nucleus is a well-established pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgmdpi.com The modification of the furan ring with fluorine-containing substituents is a key strategy in modern drug design, aiming to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

This compound serves as a valuable precursor in this context, linking sustainable, bio-based chemical platforms with the production of advanced fluorinated pharmaceuticals. nih.gov Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, allowing for its incorporation into more complex molecular architectures. The presence of the fluoromethyl group is particularly significant, as fluoroalkylation is a critical method for developing novel bioactive compounds. nih.gov

Synthesis of Fluorinated Scaffolds for Pharmacophore Development

The development of versatile and efficient methods to introduce fluorinated functional groups into furan derivatives is essential for creating more sustainable and effective pharmaceuticals. nih.gov this compound is an intrinsically valuable scaffold, as it already contains the desired fluorinated moiety. This pre-functionalization simplifies synthetic pathways toward complex fluorinated molecules.

The synthesis of fluorinated scaffolds is a major focus in medicinal chemistry, with transition metal-catalyzed C-H bond functionalization being a prominent strategy for creating novel fluorine-containing molecules. chimia.ch The furan ring in this compound can be further functionalized through various organic reactions, enabling the construction of diverse libraries of compounds for high-throughput screening. For instance, fluorinated furan derivatives have been successfully utilized in the design of potent and selective inhibitors for therapeutic targets in cancer and viral diseases. nih.gov The aldehyde group can be transformed into imines, alcohols, or carboxylic acids, or used in condensation reactions to build larger, more complex scaffolds for pharmacophore development.

Computational Drug Design and Molecular Docking Studies focused on molecular interactions

Computational methods are indispensable tools in modern drug discovery, allowing for the prediction of molecular interactions and the rational design of new drug candidates. nih.gov Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a protein's active site, helping to elucidate binding affinity and mechanism of action. researchgate.net

For derivatives of this compound, computational studies are crucial for understanding how the fluorinated furan scaffold interacts with biological targets. Molecular docking simulations can reveal key interactions, such as hydrogen bonds and halogen bonds, formed between the ligand and amino acid residues in the target protein. mdpi.com For example, in studies of other fluorinated compounds, the trifluoromethyl group has been shown to engage in hydrogen and halogen bonding interactions with residues like Tyr130 and Gly115. mdpi.com

Quantum chemical methods like Density Functional Theory (DFT) are used to investigate the electronic properties of molecules, identifying reactive sites through analyses of Molecular Electrostatic Potential (MEP) and Fukui functions. figshare.com Hirshfeld surface analysis can provide insights into intermolecular interactions within a crystal structure. figshare.com These computational approaches allow researchers to predict the stability, reactivity, and potential biological activity of novel compounds derived from this compound before undertaking costly and time-consuming synthesis. figshare.comtandfonline.com

Table 2: Computational Techniques in Drug Discovery for Furan Derivatives

| Technique | Application | Focus of Analysis | Source |

|---|---|---|---|

| Molecular Docking | Predicts ligand-protein binding orientation and affinity. | Hydrogen bonds, halogen bonds, pi-pi stacking, alkyl interactions. | researchgate.netmdpi.comnih.gov |

| Density Functional Theory (DFT) | Investigates quantum chemical and electronic properties. | Molecular structure, vibrational frequencies, frontier molecular orbitals (HOMO/LUMO). | figshare.com |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Reactive sites and charge distribution. | figshare.com |

| Hirshfeld Surface Analysis | Reveals intermolecular interactions in crystal structures. | Hydrogen bonding and other non-covalent interactions. | figshare.com |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior and stability of ligand-protein complexes. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bonding over time. | figshare.com |

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient methods for synthesizing 5-(Fluoromethyl)-2-furaldehyde is a primary research focus. Traditional fluorination methods often rely on harsh reagents and produce significant waste. Future research is geared towards creating catalytic systems that offer higher selectivity, yield, and sustainability.

Key research trends include:

Heterogeneous Catalysis: The design of solid catalysts, such as supported metal nanoparticles (e.g., Ni, Co) and solid superacids, is being explored for the direct conversion of biomass-derived precursors. frontiersin.orgmdpi.com These catalysts offer advantages in terms of separation, reusability, and reduced waste generation compared to homogeneous systems.

Biocatalysis: The use of enzymes or whole-cell systems for selective fluorination or for the synthesis of the furan (B31954) backbone presents a green alternative. While challenging, enzymatic pathways could offer unparalleled selectivity under mild conditions.

Ionic Liquids (ILs): Ionic liquids are being investigated as both catalysts and reaction media for the synthesis of furan derivatives. frontiersin.orgmdpi.com Their unique properties, such as low vapor pressure and tunable acidity, can enhance reaction rates and selectivity in the dehydration of sugars to form the furan ring, a key step in the synthesis of this compound precursors. frontiersin.orgmdpi.com

Non-Precious Metal Catalysts: To improve cost-effectiveness and sustainability, research is shifting from noble metal catalysts (e.g., Pd, Pt, Ru) to more abundant, non-precious metals like nickel, cobalt, and iron for hydrogenation and oxidation steps in the synthetic pathway. frontiersin.orgnih.gov

| Catalyst Type | Precursor Example | Key Advantages | Research Focus |

| Solid Acids (e.g., Zeolites, Sulfonated Resins) | 5-(Hydroxymethyl)furfural (HMF) | Reusability, reduced corrosion, ease of separation. | Improving hydrothermal stability and selectivity for deoxyfluorination. |

| Supported Non-Noble Metals (e.g., Ni/C, Co@NCNTs) | Furfural (B47365) derivatives | Cost-effective, high activity for hydrogenation/hydrogenolysis. frontiersin.org | Enhancing selectivity towards the fluoromethyl group and preventing over-reduction. |

| Ionic Liquids (e.g., [BMIM]Cl) | Fructose, Glucose | Acts as both solvent and catalyst, high thermal stability. frontiersin.orgmdpi.com | Designing task-specific ILs for direct fluorination and improving recycling methods. |

| Photocatalysts (e.g., TiO2, g-C3N4) | Halogenated Furan Precursors | Mild reaction conditions (light, room temp), high selectivity. | Developing visible-light-active catalysts for C-F bond formation. |

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. mdpi.com The integration of flow reactors with automated systems is a key direction for the synthesis of this compound. mpg.debeilstein-journals.org

Future developments in this area include:

Telescoped Synthesis: Designing multi-step syntheses in a continuous, uninterrupted sequence ("telescoping") to minimize manual handling, purification steps, and waste. mdpi.com This is particularly advantageous when dealing with unstable intermediates.

Automated Optimization: Utilizing robotic systems and machine learning algorithms to rapidly screen reaction conditions (e.g., temperature, pressure, flow rate, stoichiometry) and identify optimal synthetic protocols.

In-line Purification: Integrating purification techniques, such as solid-supported scavengers, membrane separators, or continuous chromatography, directly into the flow path to isolate the target compound with high purity. mdpi.commpg.de

On-Demand Generation of Reagents: Using flow chemistry to generate hazardous or unstable reagents (e.g., certain fluorinating agents) in situ, thereby improving safety and reducing storage risks.

Exploration of New Reactivity Modes and Mechanistic Pathways

A deeper understanding of the chemical reactivity of this compound is crucial for its application as a building block. The interplay between the electron-withdrawing fluoromethyl group, the aldehyde function, and the furan ring creates unique reactivity patterns that are yet to be fully explored.

Key areas for future investigation are:

Diels-Alder Reactions: Investigating the dienophilic and diene character of the fluorinated furan ring in [4+2] cycloaddition reactions. The electronic properties modified by the -CH₂F group could lead to novel reactivity and the synthesis of complex polycyclic structures.

C-H Functionalization: Developing catalytic methods for the direct and selective functionalization of the C-H bonds on the furan ring, providing efficient routes to more complex derivatives without the need for pre-functionalized substrates.

Asymmetric Catalysis: Designing chiral catalysts for stereoselective transformations of the aldehyde group or for reactions involving the furan ring, leading to the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Mechanistic Studies: Employing a combination of kinetic studies, isotopic labeling, and computational chemistry to elucidate the mechanisms of key transformations. This knowledge is vital for optimizing existing reactions and designing new ones.

Advanced Characterization Techniques for Real-Time Monitoring